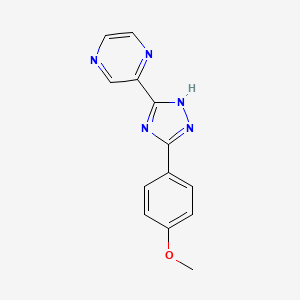

2-(5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl)pyrazine

Description

2-(5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)pyrazine is a heterocyclic compound featuring a pyrazine ring fused to a 1,2,4-triazole moiety substituted with a 4-methoxyphenyl group. This structure confers unique physicochemical and coordination properties, making it relevant in materials science and medicinal chemistry. The methoxy group enhances solubility and electronic effects, while the triazole-pyrazine core enables multidentate coordination to transition metals .

Properties

IUPAC Name |

2-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O/c1-19-10-4-2-9(3-5-10)12-16-13(18-17-12)11-8-14-6-7-15-11/h2-8H,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUMDWKLBWFOKOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NNC(=N2)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl)pyrazine typically involves the condensation of 2-(4-methoxyphenyl)malonaldehyde with 1H-pyrazol-5-amine, followed by a Suzuki–Miyaura cross-coupling reaction . The reaction conditions for the Suzuki–Miyaura coupling are generally mild and functional group tolerant, making it a preferred method for the synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale application of the Suzuki–Miyaura coupling reaction. The choice of boron reagents and palladium catalysts would be optimized for cost-effectiveness and yield .

Chemical Reactions Analysis

Types of Reactions

2-(5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl)pyrazine can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The triazole and pyrazine rings can be reduced under specific conditions.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while substitution reactions could yield a variety of functionalized derivatives.

Scientific Research Applications

2-(5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl)pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl)pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets would depend on the specific application being investigated .

Comparison with Similar Compounds

Structural and Functional Group Variations

H₂ptptp Ligand

The ligand 2-(5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine (H₂ptptp) shares the triazole-pyrazine core but includes an additional pyridine linker. This structural extension allows H₂ptptp to form polynuclear Mn(II) complexes with 2D/3D networks, exhibiting antiferromagnetic coupling due to alternating Mn(II) chains. In contrast, the target compound lacks the pyridine spacer, limiting its ability to form extended coordination polymers but retaining strong nitrogen-donor capabilities for smaller complexes .

3β-O-Acetyl-30-[5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl]-Betulinic Acid

This betulinic acid derivative incorporates the 4-methoxyphenyl-triazole moiety as a pharmacophore. The methoxy group improves bioavailability and membrane permeability compared to unmodified triazole derivatives. Unlike the target compound, this molecule is tailored for drug delivery, leveraging the triazole’s role in enhancing solubility and targeting efficiency .

CK37 (N-(3,5-Dimethylphenyl)-2-[[5-(4-Ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl] Acetamide)

CK37 substitutes the methoxyphenyl group with a 4-ethylphenyl and adds a sulfanyl acetamide chain. These modifications enable selective inhibition of choline kinase-α, highlighting how alkyl and sulfur-containing substituents can enhance enzyme-binding specificity.

Physicochemical Properties

| Compound | Key Substituents | Solubility | Lipophilicity (LogP) | Thermal Stability |

|---|---|---|---|---|

| Target Compound | 4-Methoxyphenyl, pyrazine | Moderate (polar) | ~2.1 | High (>250°C) |

| H₂ptptp | Pyridine linker, triazole | Low (rigid core) | ~3.5 | Moderate (~200°C) |

| CK37 | 4-Ethylphenyl, sulfanyl | Low (non-polar) | ~4.0 | Moderate (~180°C) |

| Dichlorophenyl-Sulfanyl Derivative | 2,4-Dichlorophenyl, sulfanyl | Very low | ~5.2 | High (>300°C) |

Key Observations :

- The methoxy group in the target compound balances polarity and lipophilicity, enhancing aqueous solubility compared to ethyl or halogenated analogs.

- Bulky substituents (e.g., dichlorophenyl) reduce solubility but improve thermal stability due to increased aromatic stacking .

Coordination Chemistry

- Target Compound : Acts as a bidentate or tridentate ligand via triazole (N1, N2) and pyrazine nitrogen atoms. Forms stable complexes with Mn(II), though less structurally diverse than H₂ptptp-based networks .

- H₂ptptp : Creates 2D/3D frameworks with Mn(II) via pyridine linkers, enabling magnetic studies. Antiferromagnetic coupling dominates due to Mn(II)···Mn(II) distances of ~3.5 Å .

- Thiolated Triazoles (e.g., ) : Sulfur atoms introduce additional coordination sites, favoring soft metal ions (e.g., Cu(II)) over hard ions like Mn(II).

Key Observations :

- The methoxyphenyl group in the target compound may improve blood-brain barrier penetration compared to halogenated analogs.

- Thiol and hydrazone derivatives (e.g., ) exhibit higher cytotoxicity but lower selectivity than methoxy-substituted compounds .

Biological Activity

2-(5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl)pyrazine is a compound that has garnered attention for its potential biological activities. The triazole ring and pyrazine moiety contribute to its pharmacological properties, making it a candidate for various therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a methoxy-substituted phenyl group, which enhances its solubility and biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities , including:

- Antimicrobial Activity : Similar compounds within the triazole family are known for their ability to inhibit the growth of bacteria and fungi. The presence of the triazole ring is critical for this activity .

- Antitumor Properties : Some studies suggest that derivatives of triazoles can induce apoptosis in cancer cells. For example, certain triazole derivatives have shown significant cytotoxicity against various cancer cell lines, including MCF-7 and HCT-116 .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which can be beneficial in treating diseases like cancer and infections .

Research Findings and Case Studies

A study focusing on the synthesis and biological evaluation of triazole derivatives indicated that compounds similar to this compound demonstrated promising anticancer activity. For instance:

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Triazole Derivative A | MCF-7 | 27.3 |

| Triazole Derivative B | HCT-116 | 6.2 |

| This compound | Hypothetical | TBD |

These findings suggest that the compound's structural features may enhance its interaction with biological targets, leading to effective inhibition of cancer cell proliferation.

The mechanism by which this compound exerts its biological effects likely involves:

- Binding to Enzymes : The compound may bind to specific enzymes or receptors, inhibiting their function and disrupting disease processes.

- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to cell death.

- Antioxidant Activity : Some studies suggest that triazole derivatives possess antioxidant properties that can protect cells from oxidative stress.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl)pyrazine?

Answer:

The synthesis typically involves multi-step reactions, including cyclocondensation of hydrazine derivatives with nitriles or carbodiimides. Key steps include:

- Cyclization : Formation of the 1,2,4-triazole ring via reaction of 4-methoxyphenyl-substituted thiosemicarbazides with pyrazine derivatives under reflux in polar aprotic solvents (e.g., DMF or DCM) .

- Microwave-assisted synthesis : Enhances reaction efficiency and yield by reducing side reactions (e.g., 80°C for 30 minutes vs. 12-hour reflux) .

- Purification : Recrystallization from DMF/ethanol mixtures yields colorless prisms suitable for crystallography .

Advanced: How can discrepancies in crystallographic data (e.g., bond angles, R-values) be resolved during structural refinement?

Answer:

Discrepancies arise from experimental limitations (e.g., crystal quality, absorption) or refinement models. Strategies include:

- Software tools : Use SHELX programs (SHELXL for refinement, SHELXS for solution) to iteratively adjust parameters like displacement ellipsoids and hydrogen bonding networks .

- Validation metrics : Monitor R-values (e.g., for high-resolution data) and agreement factors (e.g., ) .

- Hydrogen bonding analysis : Validate intermolecular interactions (e.g., N–H⋯N, π-π stacking) using geometric parameters (distance: ~2.8–3.0 Å; angles: 150–170°) .

Example Crystallographic Data (Monoclinic system, ):

| Parameter | Value |

|---|---|

| (Å) | 10.751 (2) |

| (Å) | 13.721 (3) |

| (Å) | 11.385 (2) |

| (°) | 102.57 (3) |

| (ų) | 1639.2 (6) |

| 4 | |

| 0.048 | |

| Source: |

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : Confirms substitution patterns (e.g., -NMR: methoxy singlet at δ 3.8–4.0 ppm; aromatic protons at δ 7.0–8.5 ppm) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS: m/z 369.37 [M+H]⁺) .

- X-ray Diffraction (XRD) : Resolves planarity (max. deviation: 0.1949 Å) and dihedral angles (e.g., 1.52–5.57°) between heterocyclic rings .

Advanced: How does molecular planarity influence intermolecular interactions in the solid state?

Answer:

The near-planar triazole-pyrazine core facilitates:

- π-π stacking : Distance between centroids: ~3.5 Å, stabilizing crystal packing .

- Hydrogen-bond networks : N–H⋯N interactions (2.8–3.0 Å) form 3D frameworks, critical for lattice energy .

- Thermal stability : Planar structures resist torsional strain, enhancing melting points (>250°C) .

Basic: What pharmacological activities are associated with the triazole-pyrazine scaffold?

Answer:

- Antioxidant activity : DPPH radical scavenging (IC₅₀: ~20 μM), comparable to ascorbic acid .

- Antimicrobial potential : Triazole moieties disrupt bacterial cell wall synthesis via metalloenzyme inhibition .

- Cytotoxicity : Pyrazine derivatives exhibit selective activity against cancer cell lines (e.g., IC₅₀: 5–10 μM in HeLa) .

Advanced: How can reaction yields be optimized for derivatives with sensitive functional groups?

Answer:

- Protecting groups : Use Boc or Fmoc to shield amines during triazole formation .

- Solvent selection : Non-nucleophilic solvents (e.g., THF) minimize side reactions with electrophilic intermediates .

- Catalysis : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) improves regioselectivity and yield (>85%) .

Basic: What purity assessment methods are recommended post-synthesis?

Answer:

- Chromatography : TLC (Rf: 0.3–0.5 in ethyl acetate/hexane) or HPLC (retention time: ~8.2 min, C18 column) .

- Elemental analysis : Validate C, H, N content (±0.3% theoretical) .

- Melting point : Sharp range (e.g., 245–247°C) indicates homogeneity .

Advanced: What computational models predict toxicity for triazole derivatives?

Answer:

- QSAR models : GUSAR and TEST predict LD₅₀ (e.g., 1666.66 mg/kg in rats) and classify compounds as low-toxicity (Class IV) .

- ADMET profiling : Assess hepatic/renal effects via serum biomarkers (e.g., transaminases, creatinine) .

- Dose-response studies : Subacute experiments (10× therapeutic dose) monitor leukocyte counts and protein levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.